MRS1186

Vue d'ensemble

Description

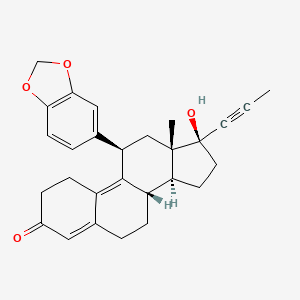

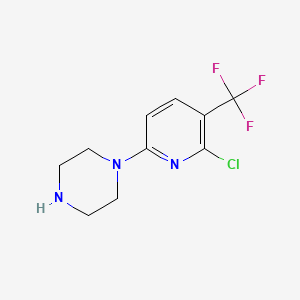

MRS1186 est un antagoniste puissant et sélectif du récepteur de l’adénosine A3 humain. Ce composé a une valeur Ki de 7,66 nM, ce qui indique sa forte affinité pour le récepteur . Les récepteurs de l’adénosine sont impliqués dans divers processus physiologiques, notamment la fonction cardiovasculaire, la réponse immunitaire et la neurotransmission. This compound est principalement utilisé dans la recherche scientifique pour étudier le rôle du récepteur de l’adénosine A3 dans ces processus.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de MRS1186 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent généralement :

Formation de la structure de base : Cela implique la construction du noyau hétérocyclique, qui est une caractéristique commune dans de nombreuses molécules bioactives.

Modifications de groupes fonctionnels : Introduction de groupes fonctionnels spécifiques qui améliorent l’affinité et la sélectivité du composé pour le récepteur de l’adénosine A3.

Purification : Le produit final est purifié à l’aide de techniques telles que la recristallisation ou la chromatographie pour atteindre la pureté souhaitée.

Méthodes de production industrielle

Bien que les méthodes de production industrielle détaillées pour this compound ne soient pas largement publiées, l’approche générale impliquerait la mise à l’échelle des procédures de synthèse en laboratoire. Cela comprend l’optimisation des conditions réactionnelles pour des volumes plus importants, la garantie d’une qualité constante et la mise en œuvre de méthodes de purification rentables.

Analyse Des Réactions Chimiques

Types de réactions

MRS1186 peut subir diverses réactions chimiques, notamment :

Oxydation : Introduction d’atomes d’oxygène dans la molécule, ce qui peut modifier son activité ou sa stabilité.

Réduction : Élimination d’atomes d’oxygène ou addition d’atomes d’hydrogène, modifiant potentiellement ses propriétés pharmacologiques.

Substitution : Remplacement d’un groupe fonctionnel par un autre, ce qui peut être utilisé pour créer des analogues avec des propriétés différentes.

Réactifs et conditions courants

Agents oxydants : tels que le permanganate de potassium ou le peroxyde d’hydrogène.

Agents réducteurs : tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.

Réactifs de substitution : tels que les agents halogénants ou les nucléophiles.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire divers analogues avec des groupes fonctionnels modifiés.

Applications de la recherche scientifique

This compound est largement utilisé dans la recherche scientifique en raison de sa spécificité pour le récepteur de l’adénosine A3. Voici quelques applications clés :

Chimie : Étudier les relations structure-activité des antagonistes du récepteur de l’adénosine.

Biologie : Enquêter sur le rôle des récepteurs de l’adénosine A3 dans les voies de signalisation cellulaire.

Médecine : Explorer des applications thérapeutiques potentielles dans des affections telles que l’inflammation, le cancer et les maladies cardiovasculaires.

Industrie : Développement de nouveaux outils pharmacologiques et de candidats médicaments potentiels ciblant le récepteur de l’adénosine A3.

Applications De Recherche Scientifique

MRS1186 is widely used in scientific research due to its specificity for the Adenosine A3 receptor. Some key applications include:

Chemistry: Studying the structure-activity relationships of Adenosine receptor antagonists.

Biology: Investigating the role of Adenosine A3 receptors in cellular signaling pathways.

Medicine: Exploring potential therapeutic applications in conditions such as inflammation, cancer, and cardiovascular diseases.

Industry: Developing new pharmacological tools and potential drug candidates targeting the Adenosine A3 receptor.

Mécanisme D'action

MRS1186 exerce ses effets en se liant au récepteur de l’adénosine A3, bloquant ainsi l’action de l’adénosine endogène. Cette inhibition peut moduler divers processus physiologiques, tels que la réduction de l’inflammation ou la modification des réponses immunitaires. Les cibles moléculaires et les voies impliquées comprennent :

Récepteur de l’adénosine A3 : La cible principale, qui est un récepteur couplé aux protéines G impliqué dans de nombreuses fonctions cellulaires.

Voies de signalisation en aval : Y compris les voies de l’AMP cyclique (AMPc), qui sont affectées par l’inhibition du récepteur de l’adénosine A3.

Comparaison Avec Des Composés Similaires

MRS1186 est unique en raison de sa grande sélectivité et de sa puissance pour le récepteur de l’adénosine A3. Parmi les composés similaires, citons :

MRS1191 : Un autre antagoniste du récepteur de l’adénosine A3 avec des propriétés pharmacocinétiques différentes.

MRS1220 : Connu pour son utilisation dans l’étude des rôles physiologiques des récepteurs de l’adénosine A3.

PSB-11 : Un antagoniste sélectif du récepteur de l’adénosine A3 avec une structure chimique et un profil d’activité distincts.

Ces composés partagent la caractéristique commune de cibler le récepteur de l’adénosine A3, mais ils diffèrent par leurs structures chimiques, leur sélectivité et leurs effets pharmacologiques.

Propriétés

IUPAC Name |

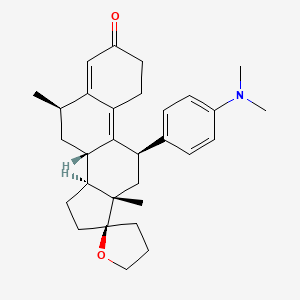

N-[9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN5O2/c1-2-13(23)19-16-18-11-6-5-9(17)8-10(11)15-20-14(21-22(15)16)12-4-3-7-24-12/h3-8H,2H2,1H3,(H,18,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZIDRYLSXDAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC2=C(C=C(C=C2)Cl)C3=NC(=NN31)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(1R,2S)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid;hydrochloride](/img/structure/B1677470.png)

![(8S,11R,13S,14S,17R)-11-(4-acetylphenyl)-13-methyl-3'-methylidenespiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B1677477.png)